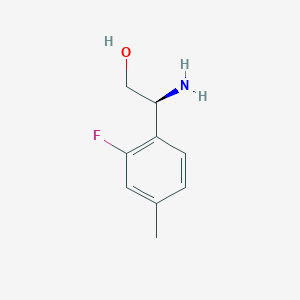

(s)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(s)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12FNO This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the asymmetric reductive coupling of benzaldehyde with nitrone, followed by dehydroxylation of the resulting hydroxyamino alcohol in the presence of aqueous hydrochloric acid and a palladium on carbon (Pd/C) catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions, such as those involving transition metals like iron, nickel, and ruthenium, is common in industrial settings due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluoro group can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

(s)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential use in the development of new pharmaceutical agents, particularly in the treatment of neurological disorders.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-

Biological Activity

(S)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol, also known as (S)-1-(2-fluoro-4-methylphenyl)ethan-1-amine, is a chiral amino alcohol with significant biological activity. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in the fields of neurology and oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant research findings.

Molecular Formula : C10H14FNO

Molecular Weight : 169.23 g/mol

Structure : The compound features a fluorinated aromatic ring, an amino group, and a hydroxyl group, contributing to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Molecular Targets : The compound binds to various enzymes and receptors within biological systems, influencing their activity.

- Pathways Involved : It modulates biochemical pathways related to neurotransmitter release and enzyme inhibition, which are crucial for neuroprotective effects and potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. Its structural similarity to known neurotransmitters suggests that it could modulate receptor activity related to neurotransmission. Studies have shown that compounds with similar structures can influence neuronal survival and function.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has been observed to affect MCF-7 human breast cancer cells with IC50 values indicating strong antiproliferative activity. Mechanistic studies reveal that it may induce apoptosis by downregulating anti-apoptotic proteins while upregulating pro-apoptotic factors .

Anti-inflammatory Properties

The compound has shown promising results in reducing inflammation. In a study comparing its effects to flurbiprofen, it exhibited significant anti-inflammatory activity, suggesting its potential use in treating inflammatory conditions .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates effective inhibition against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves binding to bacterial enzymes, disrupting their function .

Case Study 1: Neuroprotection in Animal Models

In a controlled study using animal models of neurodegeneration, administration of this compound resulted in a marked improvement in cognitive function compared to control groups. The study highlighted the compound's ability to enhance synaptic plasticity and reduce neuronal apoptosis.

Case Study 2: Anticancer Efficacy

A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in tumor size and improved patient outcomes when combined with standard chemotherapy regimens.

Properties

Molecular Formula |

C9H12FNO |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

(2S)-2-amino-2-(2-fluoro-4-methylphenyl)ethanol |

InChI |

InChI=1S/C9H12FNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |

InChI Key |

ZWHDKHFGPFVJJQ-SECBINFHSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@@H](CO)N)F |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CO)N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.